molecular formula C8H11NO B181506 (R)-4-(1-aminoethyl)phenol CAS No. 134855-88-2

(R)-4-(1-aminoethyl)phenol

Cat. No.: B181506
CAS No.: 134855-88-2
M. Wt: 137.18 g/mol
InChI Key: CDQPLIAKRDYOCB-ZCFIWIBFSA-N
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Description

®-4-(1-Aminoethyl)phenol is a chiral compound with significant importance in various fields of scientific research. It is characterized by the presence of an amino group attached to an ethyl chain, which is further connected to a phenol ring. This compound is known for its unique stereochemistry, which plays a crucial role in its reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-4-(1-Aminoethyl)phenol typically involves the reduction of the corresponding ketone or the reductive amination of the corresponding aldehyde. One common method is the catalytic hydrogenation of 4-(1-nitroethyl)phenol using a palladium catalyst under hydrogen gas. The reaction conditions usually involve moderate temperatures and pressures to ensure the selective reduction of the nitro group to an amino group.

Industrial Production Methods: Industrial production of ®-4-(1-Aminoethyl)phenol often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions allows for efficient and scalable production. The choice of catalysts and solvents is crucial to maximize yield and purity while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions: ®-4-(1-Aminoethyl)phenol undergoes various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The amino group can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products Formed:

    Oxidation: Quinones.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

®-4-(1-Aminoethyl)phenol has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and as a probe for investigating biological pathways.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of dyes and polymers.

Mechanism of Action

The mechanism of action of ®-4-(1-Aminoethyl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to selectively bind to these targets, influencing various biochemical pathways. For example, it can act as an inhibitor or activator of certain enzymes, thereby modulating their activity and affecting cellular processes.

Comparison with Similar Compounds

  • ®-3-(1-Aminoethyl)phenol
  • (S)-4-(1-Aminoethyl)phenol
  • 4-(1-Aminoethyl)phenol

Comparison: ®-4-(1-Aminoethyl)phenol is unique due to its specific stereochemistry, which imparts distinct reactivity and selectivity compared to its isomers and analogs. For instance, ®-3-(1-Aminoethyl)phenol has a different position of the aminoethyl group on the phenol ring, leading to variations in its chemical behavior and applications. Similarly, the (S)-enantiomer of 4-(1-Aminoethyl)phenol exhibits different biological activity due to its opposite chirality.

Properties

IUPAC Name

4-[(1R)-1-aminoethyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-6(9)7-2-4-8(10)5-3-7/h2-6,10H,9H2,1H3/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDQPLIAKRDYOCB-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001310593
Record name 4-[(1R)-1-Aminoethyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001310593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134855-88-2
Record name 4-[(1R)-1-Aminoethyl]phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=134855-88-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(1R)-1-Aminoethyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001310593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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